molecular formula C9H11BrO2S B1344627 1-Bromo-3-(isopropylsulfonyl)benzene CAS No. 70399-01-8

1-Bromo-3-(isopropylsulfonyl)benzene

Cat. No.: B1344627
CAS No.: 70399-01-8
M. Wt: 263.15 g/mol
InChI Key: XPYUPOJVBBWILU-UHFFFAOYSA-N
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Description

1-Bromo-3-(isopropylsulfonyl)benzene (CAS: 70399-01-8; molecular formula: C₉H₁₁BrO₂S) is a meta-substituted aromatic sulfone compound. It is synthesized via oxidation of its sulfide precursor, 1-bromo-3-(isopropylsulfanyl)benzene (CAS: 70398-87-7), using oxidizing agents like oxone in methanol . This compound serves as a key intermediate in pharmaceutical research, particularly in the synthesis of selective PRMT4 inhibitors for cancer therapy . Its structure features a bromine atom at the 1-position and an isopropylsulfonyl group at the 3-position, which confer distinct electronic and steric properties relevant to cross-coupling reactions and drug design.

Properties

IUPAC Name

1-bromo-3-propan-2-ylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYUPOJVBBWILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629188
Record name 1-Bromo-3-(propane-2-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70399-01-8
Record name 1-Bromo-3-(propane-2-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Bromo-3-(isopropylsulfonyl)benzene typically involves the bromination of 3-(isopropylsulfonyl)benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the reaction .

Chemical Reactions Analysis

1-Bromo-3-(isopropylsulfonyl)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromo-3-(isopropylsulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(isopropylsulfonyl)benzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring. The isopropylsulfonyl group can influence the reactivity of the compound by stabilizing intermediates through resonance and inductive effects .

Comparison with Similar Compounds

Positional Isomers

  • 1-Bromo-4-(isopropylsulfonyl)benzene (CAS: 70399-02-9): This para-substituted isomer has a similarity score of 0.93 to the parent compound . Applications: Likely used in similar catalytic reactions but with altered regioselectivity.

Substituent Variations

  • 1-Bromo-3-(methylsulfonyl)benzene (CAS: 34896-80-5; similarity score: 0.98):

    • Replacing the isopropyl group with a methyl group increases the similarity score due to reduced steric bulk .
    • The smaller methylsulfonyl group may improve solubility in polar solvents and accelerate nucleophilic substitution reactions.
    • Applications: Preferred in reactions requiring minimal steric interference.
  • Applications: Useful in studies requiring sterically constrained sulfones.

Oxidation State Variations

  • 1-Bromo-3-(isopropylsulfanyl)benzene (CAS: 70398-87-7):
    • The sulfide precursor to the sulfone has a lower oxidation state, making it less electron-withdrawing .
    • Reactivity: Sulfides are prone to oxidation but may exhibit different reactivity in metal-catalyzed couplings compared to sulfones.

Physicochemical and Reactivity Profiles

Electronic Effects

  • The sulfonyl group (-SO₂-) is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution at specific positions.
  • Meta-substitution (as in 1-Bromo-3-(isopropylsulfonyl)benzene) directs incoming electrophiles to the 5-position due to resonance and inductive effects.

Steric Effects

  • The isopropyl group introduces significant steric bulk, which can hinder reactions at the ortho positions.
  • Comparatively, methylsulfonyl analogs (e.g., 1-Bromo-3-(methylsulfonyl)benzene) allow for higher reaction yields in crowded catalytic systems .

Data Table: Key Compounds and Properties

Compound Name CAS Number Substituent Position Molecular Formula Key Properties/Applications
This compound 70399-01-8 1-Br, 3-SO₂-iPr C₉H₁₁BrO₂S PRMT4 inhibitor synthesis
1-Bromo-4-(isopropylsulfonyl)benzene 70399-02-9 1-Br, 4-SO₂-iPr C₉H₁₁BrO₂S Reduced steric hindrance
1-Bromo-3-(methylsulfonyl)benzene 34896-80-5 1-Br, 3-SO₂-Me C₇H₇BrO₂S High solubility, reactivity
1-Bromo-3-(isopropylsulfanyl)benzene 70398-87-7 1-Br, 3-S-iPr C₉H₁₁BrS Sulfone precursor

Biological Activity

1-Bromo-3-(isopropylsulfonyl)benzene is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H11BrO2SC_9H_{11}BrO_2S and features a bromine atom and an isopropylsulfonyl group attached to a benzene ring. The presence of these functional groups contributes to its reactivity and potential interactions with biological systems.

Molecular Structure

PropertyValue
Molecular FormulaC9H11BrO2S
Molecular Weight251.15 g/mol
IUPAC NameThis compound
CAS Number22953613

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways, influencing cellular responses.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting signal transduction processes.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of various brominated compounds, including this compound. Results indicated that the compound exhibited significant antibacterial activity against several strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Cytotoxic Effects : Research focused on the cytotoxic effects of this compound on cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The study highlighted its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .
  • Neuroprotective Properties : Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that the compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological ActivityNotes
1-Bromo-2-(isopropylsulfonyl)benzeneModerate antibacterial activitySimilar structure but different position of bromine
1-Bromo-4-(isopropylsulfonyl)benzeneLimited cytotoxic effectsDifferent substitution pattern affects activity
1-Chloro-3-(isopropylsulfonyl)benzeneHigher cytotoxicity than brominated analogChlorine may enhance reactivity

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